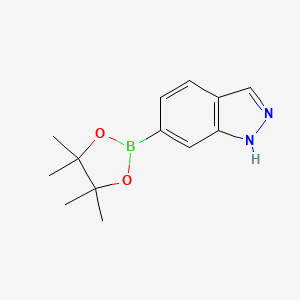

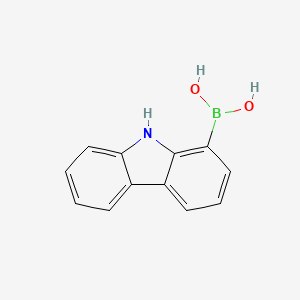

9H-Carbazol-1-ylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

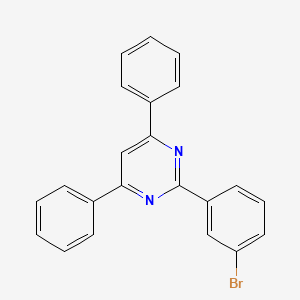

Significant progress has been made in synthesizing carbazole derivatives through C-H bond activation, a method that streamlines the production of functionalized materials. This technique is particularly relevant for creating compounds with photovoltaic, biomedical imaging, and fluorescent polymer applications. A synthetic method for the preparation of 6-aryl-1,4-dimethyl-9H-carbazoles involving a palladium-catalyzed coupling reaction of 1,4-dimethyl-9H-carbazole-6-boronic acids and (hetero)aryl halides is described .Molecular Structure Analysis

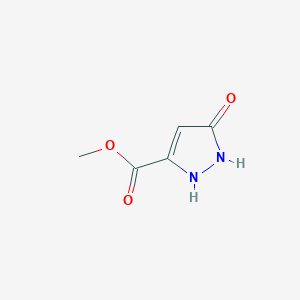

The molecular formula of 9H-Carbazol-1-ylboronic acid is C12H10BNO2 . The average mass is 211.024 Da and the Monoisotopic mass is 211.080460 Da .Chemical Reactions Analysis

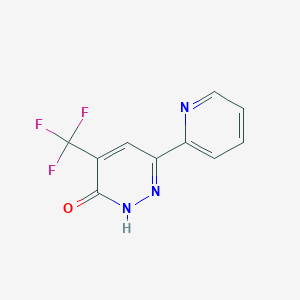

9H-Carbazol-1-ylboronic acid derivatives are significant in the development of donor-acceptor (D-A) type materials for light-emitting applications, such as organic light-emitting diodes (OLEDs). These materials are characterized by their bipolar charge transport properties, which are pivotal for enhancing the performance of OLEDs.Physical And Chemical Properties Analysis

9H-Carbazol-1-ylboronic acid is a white crystalline solid that is soluble in water and organic solvents. The molecular formula is C12H10BNO2 .Applications De Recherche Scientifique

Biotechnological Products and Process Engineering

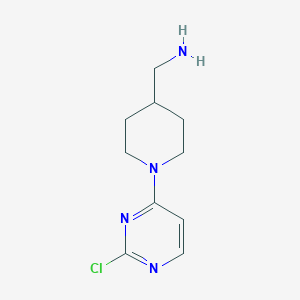

9H-Carbazole and its derivatives are useful for versatile pharmacological applications. To obtain different derivatives of 9H-Carbazole, 24 isolates of biphenyl-utilizing bacteria have been investigated regarding their ability to produce hydroxylated 9H-Carbazole metabolites .

Pharmaceutical Applications

9H-Carbazole and its derivatives are of special pharmaceutical interest due to their versatile biological activities. 9H-Carbazole itself was found to be an inhibitor of angiogenesis and inflammation. Furthermore, 9H-Carbazole is a basic structural element of a variety of naturally active and synthetic compounds with a broad range of action, showing antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, or protein-kinase inhibition activities .

Safety and Hazards

Propriétés

IUPAC Name |

9H-carbazol-1-ylboronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BNO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUUHLXAZCECMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C3=CC=CC=C3N2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Carbazol-1-ylboronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.